

# An In-Depth Technical Guide to the Synthesis of 2,2-Diphenylglycine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for **2,2-diphenylglycine**, a crucial non-proteinogenic amino acid and a valuable building block in pharmaceutical and organic synthesis. The document details experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways through clear diagrams.

# Bucherer-Bergs Synthesis via 5,5-Diphenylhydantoin

The Bucherer-Bergs reaction offers a robust two-step pathway to **2,2-diphenylglycine**, commencing with the synthesis of 5,5-diphenylhydantoin (phenytoin) from either benzophenone or benzil, followed by hydrolysis.

## Synthesis of 5,5-Diphenylhydantoin from Benzil

This method involves the condensation of benzil with urea in an alkaline medium.

#### Experimental Protocol:

• In a round-bottom flask equipped with a reflux condenser, dissolve benzil (e.g., 5.3 g, 0.025 mol) and urea (e.g., 3.0 g, 0.05 mol) in ethanol (75 mL).

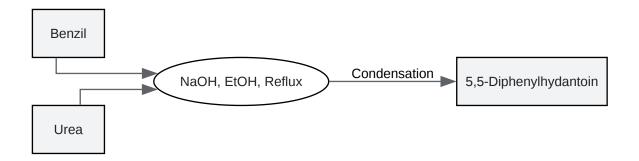


- To this solution, add an aqueous solution of sodium hydroxide (15 mL, 30%).
- Heat the mixture to reflux and maintain for at least 2 hours.
- After cooling to room temperature, pour the reaction mixture into water (125 mL) and stir.
- Filter the resulting mixture to remove any insoluble by-products.
- Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 5,5diphenylhydantoin.
- Collect the precipitate by vacuum filtration, wash with water, and dry.
- Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.[1]

#### Quantitative Data:

Parameter	Value	Reference
Starting Material	Benzil, Urea	[1]
Solvent	Ethanol	[1]
Base	Sodium Hydroxide	[1]
Reaction Time	2 hours (reflux)	[1]
Yield	~44%	[1]

#### Reaction Pathway:



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Synthesis of 5,5-Diphenylhydantoin from Benzil.

## Hydrolysis of 5,5-Diphenylhydantoin to 2,2-Diphenylglycine

The synthesized hydantoin is then hydrolyzed under alkaline conditions to yield the final amino acid.

#### Experimental Protocol:

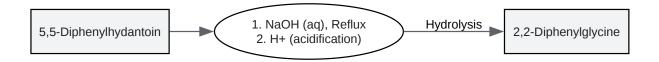
- Place 5,5-diphenylhydantoin in a suitable reaction vessel.
- Add an aqueous solution of a strong base, such as sodium hydroxide.
- Heat the mixture to reflux. The progress of the hydrolysis can be monitored by thin-layer chromatography.
- After completion of the reaction, cool the mixture to room temperature.
- Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4.6.
- Cool the mixture to induce precipitation of **2,2-diphenylglycine**.
- Collect the product by filtration, wash with cold water and then with a solvent like acetone to remove impurities.
- Dry the product to obtain **2,2-diphenylglycine**.[2]

#### Quantitative Data:

Parameter	Value	Reference
Starting Material	5,5-Diphenylhydantoin	[2]
Reagent	Sodium Hydroxide (aq)	[2]
Reaction Condition	Reflux	[2]
Yield	High (specific yield not detailed in the provided abstract)	[2]



#### Reaction Pathway:



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Hydrolysis of 5,5-Diphenylhydantoin.

## **Strecker Synthesis**

The Strecker synthesis provides a one-pot method for the preparation of  $\alpha$ -amino acids from a ketone, in this case, benzophenone. The reaction proceeds via an  $\alpha$ -aminonitrile intermediate which is subsequently hydrolyzed.[3][4]

Experimental Protocol (General Procedure):

- In a suitable reaction vessel, dissolve benzophenone in a solvent such as methanol.
- Add a source of ammonia, such as ammonium chloride, and a cyanide source, like sodium or potassium cyanide.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
- Upon completion of the  $\alpha$ -aminonitrile formation, the reaction mixture is subjected to hydrolysis.
- This is typically achieved by adding a strong acid (e.g., concentrated HCl) and heating the mixture to reflux.
- After hydrolysis, the mixture is cooled, and the pH is adjusted to the isoelectric point of 2,2-diphenylglycine to precipitate the product.
- The precipitate is collected by filtration, washed, and dried.

#### Quantitative Data:



Specific quantitative data for the one-pot Strecker synthesis of **2,2-diphenylglycine** from benzophenone was not available in the provided search results. The following table is a general representation based on typical Strecker syntheses.

Parameter	Value
Starting Material	Benzophenone
Reagents	NH4CI, NaCN (or KCN)
Solvent	Methanol/Water
Reaction Time	Varies
Hydrolysis	HCI, Reflux
Yield	Moderate to High

#### **Reaction Pathway:**



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Strecker Synthesis of **2,2-Diphenylglycine**.

## **Asymmetric Synthesis Approaches**

For applications requiring enantiomerically pure **2,2-diphenylglycine**, asymmetric synthesis methodologies are employed. These often involve the use of chiral auxiliaries or chiral phase-transfer catalysts.

## **Asymmetric Strecker Reaction with a Chiral Auxiliary**

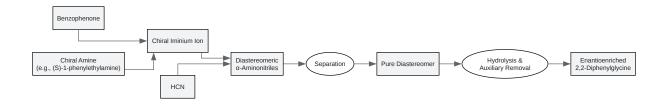
This approach introduces a chiral amine to the Strecker reaction, leading to the diastereoselective formation of an  $\alpha$ -aminonitrile, which can then be separated and converted to the enantiopure amino acid.



#### Conceptual Workflow:

- Iminium Formation: Benzophenone reacts with a chiral amine (e.g., (S)-1-phenylethylamine) to form a chiral iminium ion.
- Diastereoselective Cyanide Addition: A cyanide source adds to the chiral iminium ion, preferentially forming one diastereomer of the α-aminonitrile due to steric hindrance from the chiral auxiliary.
- Diastereomer Separation: The resulting diastereomers are separated, often by crystallization or chromatography.
- Hydrolysis and Auxiliary Removal: The desired diastereomer is hydrolyzed, and the chiral auxiliary is cleaved to yield the enantiomerically enriched 2,2-diphenylglycine.

#### Reaction Logic:



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Asymmetric Strecker Synthesis Workflow.

## **Asymmetric Phase-Transfer Catalysis**

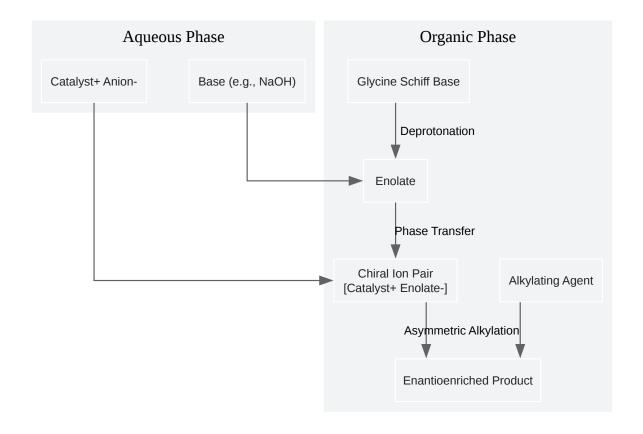
Phase-transfer catalysis (PTC) can be employed for the asymmetric alkylation of a glycine derivative using a chiral phase-transfer catalyst. This method is particularly useful for synthesizing  $\alpha, \alpha$ -disubstituted amino acids.

Conceptual Workflow:



- Enolate Formation: A glycine Schiff base (e.g., from diphenylmethylene) is deprotonated by a strong base in a biphasic system (e.g., aqueous NaOH and an organic solvent).
- Chiral Ion Pair Formation: A chiral phase-transfer catalyst (often derived from cinchona alkaloids) transports the enolate into the organic phase, forming a chiral ion pair.
- Asymmetric Alkylation: An alkylating agent (in the case of 2,2-diphenylglycine, this would be a two-step process or a related strategy) reacts with the enolate. The chiral environment created by the catalyst directs the alkylation to one face of the enolate, leading to an enantiomerically enriched product.
- Hydrolysis: The resulting product is hydrolyzed to yield the desired enantiomer of 2,2diphenylglycine.

**Experimental Workflow:** 



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Asymmetric Phase-Transfer Catalysis Workflow.

### Conclusion

The synthesis of **2,2-diphenylglycine** can be achieved through several effective methods, with the Bucherer-Bergs reaction and the Strecker synthesis being the most prominent. The choice of method will depend on factors such as the desired scale, available starting materials, and the need for enantiopurity. For racemic **2,2-diphenylglycine**, the Bucherer-Bergs synthesis via 5,5-diphenylhydantoin is a well-documented and reliable route. The Strecker synthesis offers a more direct, one-pot approach. For the production of enantiomerically pure **2,2-diphenylglycine**, asymmetric methods employing chiral auxiliaries or phase-transfer catalysts are essential. Further optimization of these asymmetric methods is a continuing area of research, aiming for higher yields and enantioselectivities under milder conditions. This guide provides a foundational understanding of these synthetic strategies to aid researchers and professionals in the development of efficient and scalable processes for the production of this important amino acid derivative.

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